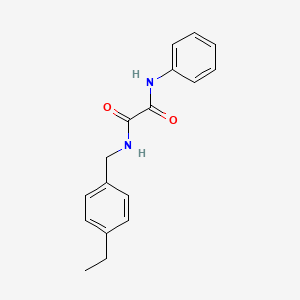

N-(4-ethylbenzyl)-N'-phenylethanediamide

Description

N-(4-ethylbenzyl)-N'-phenylethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a 4-ethylbenzyl group and a phenyl group. The 4-ethylbenzyl moiety introduces lipophilicity, which may enhance membrane permeability, while the phenyl group facilitates π-π interactions with biological targets . Diamides are widely studied for their hydrogen-bonding capabilities and versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators .

The compound can be synthesized via condensation reactions between amines (e.g., 4-ethylbenzylamine) and carboxylic acid derivatives, similar to methods described for N-[2-(furan-2-yl)ethyl]-N'-phenylethanediamide using coupling agents like EDC . Industrial-scale synthesis would likely optimize solvent systems and catalysts to improve yield .

Properties

IUPAC Name |

N-[(4-ethylphenyl)methyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-13-8-10-14(11-9-13)12-18-16(20)17(21)19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFZFIQPPQWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethylbenzyl)-N'-phenylethanediamide with structurally related diamides, focusing on molecular features, biological activities, and structure-activity relationships (SAR).

Structural and Molecular Comparisons

Note: Target compound’s molecular formula and weight are inferred from structural analogs (e.g., N-(4-ethylbenzyl)ethanamine in ).

Key Functional Group Contributions

- Morpholine (C₁₅H₂₁N₃O₃) : Increases solubility and confers anti-inflammatory activity via interactions with cyclooxygenase (COX) enzymes .

- Thiophene (C₁₈H₂₂N₂O₃S) : Imparts antitumor activity by disrupting cellular redox balance and metabolic pathways .

- Piperidine-Sulfonyl (C₂₃H₂₈FN₃O₄S) : The sulfonyl group stabilizes receptor binding, while the piperidine ring enables CNS-targeted effects .

SAR Insights

- Lipophilicity : Ethyl and benzyl groups improve bioavailability but may reduce solubility.

- Electron-Withdrawing Groups : Fluorine or sulfonyl moieties enhance target binding affinity and metabolic stability .

- Heterocycles : Thiophene and triazolo-thiazole rings introduce planar rigidity, favoring interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.